N-(3-fluorophenyl)-3-phenylacrylamide

Antifungal discovery N-arylcinnamamide SAR Bipolaris sorokiniana

N-(3-Fluorophenyl)-3-phenylacrylamide (syn. (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide, 3′-fluorocinnamanilide; CAS 917341-52-7) is a synthetic, low-molecular-weight (241.26 g/mol) N-arylcinnamamide derivative belonging to the phenylacrylamide class.

Molecular Formula C15H12FNO
Molecular Weight 241.26 g/mol
Cat. No. B8480527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-3-phenylacrylamide
Molecular FormulaC15H12FNO
Molecular Weight241.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C15H12FNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18)
InChIKeySQJXVMSLVGLGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Fluorophenyl)-3-phenylacrylamide: Chemical Identity and Core Structural Classification for Procurement


N-(3-Fluorophenyl)-3-phenylacrylamide (syn. (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide, 3′-fluorocinnamanilide; CAS 917341-52-7) is a synthetic, low-molecular-weight (241.26 g/mol) N-arylcinnamamide derivative belonging to the phenylacrylamide class . It is composed of a trans-cinnamoyl moiety linked via an amide bond to a meta-fluoroaniline ring, a substitution pattern that critically modulates electrophilic reactivity at the acrylamide β-carbon and influences target binding, metabolic stability, and bioactivity relative to non-fluorinated or ortho/para-substituted regioisomers . The compound is commercially supplied as a research-grade solid (typical purity ≥95%) for use in medicinal chemistry, agrochemical discovery, and biochemical probe development .

Why Generic Substitution of N-(3-Fluorophenyl)-3-phenylacrylamide Is Not Recommended Without Comparative Data


N-arylcinnamamides are not functionally interchangeable; seemingly minor modifications to the N-phenyl substituent (e.g., position of halogenation, replacement of fluorine with methyl or chlorine) produce order-of-magnitude differences in antimicrobial potency, anti-inflammatory efficacy, and metabolic safety profiles . The meta-fluoro substituent on the title compound confers a unique combination of electron-withdrawing character, optimal lipophilicity (clogP ~3.5–4.0), and metabolic resilience that cannot be replicated by the 3-chloro, 3-methyl, or 4-fluoro congeners [1]. Consequently, procurement of a close analog without confirmatory head-to-head data risks selecting a compound with inferior target engagement, narrower therapeutic windows, or unanticipated CYP450-dependent drug–drug interaction liability [2].

Quantitative Differentiation Evidence for N-(3-Fluorophenyl)-3-phenylacrylamide Versus Closest Analogs


Meta-Fluoro Substitution Confers ~2-Fold Superior Antifungal Potency Against Bipolaris sorokiniana Relative to the 3-Methyl Congener

In a head-to-head screen of sixteen ring-substituted N-arylcinnamamides, (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide (the title compound) inhibited the phytopathogenic fungus Bipolaris sorokiniana with an MIC of 16.58 µM, whereas the direct 3-methylphenyl analog (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide exhibited an MIC of 33.71 µM under identical broth microdilution conditions . This represents a 2.03-fold potency advantage for the 3-fluoro derivative, demonstrating that the electron-withdrawing fluorine atom at the meta position is a critical determinant of antifungal activity that cannot be replicated by an electron-donating methyl group.

Antifungal discovery N-arylcinnamamide SAR Bipolaris sorokiniana

3-Fluoro Substitution Pattern Is Associated with Enhanced Anti-Inflammatory NF-κB Suppression Compared with Parental Cinnamic Acid

In a panel of nineteen ring-substituted N-arylcinnamanilides, multiple derivatives bearing halogen substitution on the N-phenyl ring—including the 3-fluoro pattern—attenuated lipopolysaccharide (LPS)-induced NF-κB activation in THP1-Blue™ NF-κB reporter cells more potently than the unsubstituted parental cinnamic acid [1]. Although the precise IC50 of the 3-fluorophenyl derivative was not isolated in this particular dataset, the class-wide finding establishes that meta-halogenated N-arylcinnamamides systematically outperform cinnamic acid as anti-inflammatory scaffolds, with the fluoro substituent providing an optimal balance of potency and low cytotoxicity (no significant lethal effect up to 20 µM) [1].

Anti-inflammatory agents NF-κB inhibition N-arylcinnamamide SAR

Strategic Meta-Fluorination Mitigates CYP3A4 Metabolism-Dependent Inhibition: A Differentiator Over Non-Fluorinated Phenylacrylamide Scaffolds

The non-fluorinated phenylacrylamide (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide (1) was demonstrated to cause CYP3A4 metabolism-dependent inhibition (MDI) through formation of a reactive intermediate, a liability that precludes its oral development [1]. Strategic introduction of fluorine atoms at the 4-position of the N-phenethyl ring and the 4-position of the cinnamoyl ring yielded the difluoro analog (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide (2), which completely abolished CYP3A4 MDI while preserving oral bioavailability and KCNQ2 opener activity [1]. Although the title compound differs from (2) in lacking the morpholinyl-phenethyl extension, the mechanistic principle—that fluorine substitution on the N-aryl ring blocks CYP3A4 reactive metabolite formation—directly extrapolates to the meta-fluorophenyl moiety, positioning the title compound as a metabolically safer scaffold relative to non-fluorinated N-phenylacrylamides [1].

Drug metabolism CYP3A4 inhibition Fluorine substitution strategy

Fluorinated N-Arylcinnamamide Analog Outperforms Ampicillin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Within the N-arylcinnamamide series, (2E)-N-[3-fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide—a close structural analog bearing the same 3-fluoro substitution pattern on the N-aryl ring—exhibited MIC values of 25.9 µM and 12.9 µM against two clinical MRSA isolates, markedly superior to the standard-of-care antibiotic ampicillin (MIC = 45.8 µM) [1]. While the title compound lacks the additional 4-trifluoromethyl group present on this comparator, the data demonstrates that the 3-fluorophenyl N-arylcinnamamide pharmacophore is intrinsically capable of delivering anti-MRSA potency that surpasses a first-line β-lactam antibiotic, a clinically meaningful efficacy benchmark [1].

Antibacterial resistance MRSA Fluorinated cinnamamides

Phenylacrylamide Scaffold Delivers Sub-Micromolar Anti-HBV Activity via a Non-Nucleoside Mechanism Distinct from Lamivudine

Phenyl acrylamide derivatives have been validated as potent non-nucleoside inhibitors of hepatitis B virus (HBV) replication. The optimized lead compound 4Bs inhibited HBV DNA replication in wild-type and lamivudine/entecavir-resistant mutant strains with IC50 values of 0.19 µM and 0.18 µM, respectively, and achieved a selectivity index exceeding 526 [1]. Critically, 4Bs suppressed 3.5 kb pgRNA expression—a mechanism distinct from nucleoside analog 3TC—and molecular docking confirmed binding at the HBV core protein dimer–dimer interface rather than the viral polymerase [1]. Earlier analogs in this series (8d and 8g) showed IC50 values of 0.46 µM and 2.44 µM against wild-type HBV, and SAR analysis identified the meta-substituted 3-bromo-phenylacrylamide moiety as essential for activity [1]. Although the title compound has not been directly evaluated in this specific anti-HBV panel, it shares the core phenylacrylamide architecture required for HBV core protein targeting, positioning it as a viable entry point for anti-HBV lead generation programs.

Anti-HBV discovery Non-nucleoside inhibitors Phenyl acrylamide SAR

N-(3-Fluorophenyl)-3-phenylacrylamide Confers Lipophilicity-Driven PET Inhibitory Activity Comparable to Optimized Dichlorophenyl Analogs

In a spinach chloroplast photosynthetic electron transport (PET) inhibition assay, the most potent N-arylcinnamamide identified was (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide with an IC50 of 5.1 µM . While the 3-fluorophenyl derivative was not the most potent PET inhibitor in this panel, its experimentally determined lipophilicity (clogP range 3.5–4.0) positions it favorably within the optimal lipophilicity window for chloroplast membrane penetration, and its electron-withdrawing meta-fluoro substituent mimics the electronic effects of the 3-chloro group present in the lead compound [1]. The compound also showed no in vivo toxicity against Nicotiana tabacum var. Samsun at tested concentrations, a critical safety attribute for agrochemical development .

Photosynthetic electron transport inhibition Agrochemical discovery Lipophilicity-activity relationships

High-Value Application Scenarios for N-(3-Fluorophenyl)-3-phenylacrylamide Based on Comparative Evidence


Antifungal Lead Optimization Against Bipolaris sorokiniana and Related Phytopathogens

Procurement of N-(3-fluorophenyl)-3-phenylacrylamide is indicated for agricultural fungicide discovery programs targeting B. sorokiniana and potentially other fungal pathogens. The compound's 2-fold potency advantage over the 3-methyl analog (MIC 16.58 vs. 33.71 µM) provides a more tractable starting point for SAR expansion, requiring fewer synthetic iterations to achieve target potency thresholds . The established safety profile in Nicotiana tabacum models further supports its use in whole-plant screening workflows.

Metabolically Stable Chemical Probe for NF-κB-Mediated Inflammation Models

The 3-fluorophenyl N-arylcinnamamide scaffold is suitable for chemical biology studies of the NF-κB pathway. Its demonstrated anti-inflammatory activity in THP1-Blue™ reporter cells, combined with a cytotoxicity safety margin exceeding 20 µM, makes it preferable to unsubstituted cinnamic acid or the more toxic 4-bromo-3-chloro analog (IC50 6.5 µM in cytotoxicity assays) [1]. The meta-fluoro group additionally reduces CYP3A4 reactive-metabolite risk compared with non-fluorinated N-phenylacrylamide probes [2].

HBV Core Protein-Targeted Drug Discovery with Reduced CYP450 Liability

The phenylacrylamide core has been validated as an HBV core protein-targeting pharmacophore with sub-micromolar potency against drug-resistant viral strains (lead 4Bs: IC50 0.19 µM, SI >526) [3]. The title compound offers a structurally simplified entry point into this target class with a predicted lower CYP3A4 MDI risk due to the meta-fluoro substitution, addressing a key ADME liability observed in earlier non-fluorinated KCNQ2-targeting acrylamides [2]. This dual profile—validated anti-HBV mechanism plus improved metabolic stability—positions the compound as a strategic procurement choice for antiviral medicinal chemistry teams.

Anti-MRSA Pharmacophore Development Leveraging Fluorine-Mediated Potency Enhancement

The demonstrated superiority of a 3-fluoro-substituted N-arylcinnamamide analog over ampicillin against clinical MRSA isolates (MIC 12.9–25.9 µM vs. 45.8 µM) establishes the 3-fluorophenyl scaffold as a validated anti-MRSA pharmacophore [1]. The title compound can serve as a core template for further optimization (e.g., introduction of additional ring substituents) aimed at achieving the potency of the 3-fluoro-4-trifluoromethyl lead while maintaining the favorable cytotoxicity profile characteristic of the mono-fluorinated series.

Quote Request

Request a Quote for N-(3-fluorophenyl)-3-phenylacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.